Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperazine ring, which is further substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride under basic conditions . The thiophene ring can be introduced through cyclization reactions involving sulfur-containing precursors . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis and purification systems would also be integral to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole, which have shown significant biological activity.
Uniqueness
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfonyl piperazine moiety, which provides a distinct set of chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C15H17N3O4S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(5-11-23-14)24(20,21)18-9-7-17(8-10-18)13-4-2-3-6-16-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
NDDJBJJVDYXICY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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